molecular formula C8H16O B6588273 2,2,4-trimethylpentanal CAS No. 70027-95-1

2,2,4-trimethylpentanal

Cat. No.: B6588273
CAS No.: 70027-95-1
M. Wt: 128.2
InChI Key:
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Description

2,2,4-Trimethylpentanal is an organic compound with the molecular formula C8H16O. It is an aldehyde derived from 2,2,4-trimethylpentane, also known as isooctane. This compound is of interest in various chemical processes and industrial applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,4-Trimethylpentanal can be synthesized through several methods. One common method involves the oxidation of 2,4,4-trimethyl-1-pentene using chromyl chloride in dichloromethane. The reaction is carried out at low temperatures (0-5°C) to control the reaction rate and prevent overoxidation . Another method involves the catalytic isomerization of 1,2-epoxy-2,4,4-trimethylpentane in both liquid and gas phases .

Industrial Production Methods

In industrial settings, this compound is often produced through the oxidation of 2,4,4-trimethyl-1-pentene with chromium trioxide in acetic anhydride . This method is preferred due to its high yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethylpentanal undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromyl chloride and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,4-Trimethylpentanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,4-trimethylpentanal involves its reactivity as an aldehyde. It can form Schiff bases with amines, undergo nucleophilic addition reactions, and participate in oxidation-reduction processes. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Comparison with Similar Compounds

2,2,4-Trimethylpentanal can be compared with other similar compounds such as:

    2,2,4-Trimethylpentane:

    2,3,4-Trimethylpentane: Another isomer of octane with different branching and reactivity.

    2,2-Dimethylbutane: A smaller hydrocarbon with similar branching but different chemical properties.

The uniqueness of this compound lies in its aldehyde functional group, which imparts distinct reactivity and applications compared to its hydrocarbon counterparts.

Properties

CAS No.

70027-95-1

Molecular Formula

C8H16O

Molecular Weight

128.2

Purity

95

Origin of Product

United States

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